molecular formula C11H20O2 B14485910 2-Methylpropyl 3,3-dimethylpent-4-enoate CAS No. 64725-39-9

2-Methylpropyl 3,3-dimethylpent-4-enoate

Cat. No.: B14485910
CAS No.: 64725-39-9
M. Wt: 184.27 g/mol
InChI Key: VYMCHLVVHDTNQG-UHFFFAOYSA-N
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Description

2-Methylpropyl 3,3-dimethylpent-4-enoate is an organic compound with the molecular formula C11H20O2. It is a derivative of pentenoic acid and is characterized by the presence of a methylpropyl group and a dimethylpentenoate structure. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Methylpropyl 3,3-dimethylpent-4-enoate can be synthesized through esterification reactions involving 3,3-dimethylpent-4-enoic acid and 2-methylpropanol. The reaction typically requires an acid catalyst such as sulfuric acid or p-toluenesulfonic acid and is carried out under reflux conditions to ensure complete conversion of the reactants to the ester product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes where the reactants are fed into a reactor containing the acid catalyst. The reaction mixture is then heated to the desired temperature, and the product is continuously removed and purified through distillation or other separation techniques.

Chemical Reactions Analysis

Types of Reactions

2-Methylpropyl 3,3-dimethylpent-4-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: 3,3-Dimethylpent-4-enoic acid or 3,3-dimethylpentan-4-one.

    Reduction: 2-Methylpropyl 3,3-dimethylpent-4-enol.

    Substitution: Various substituted esters or amides, depending on the nucleophile used.

Scientific Research Applications

2-Methylpropyl 3,3-dimethylpent-4-enoate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Methylpropyl 3,3-dimethylpent-4-enoate involves its interaction with various molecular targets, depending on the specific reaction or application. For example, in oxidation reactions, the compound undergoes electron transfer processes facilitated by the oxidizing agent. In biological systems, it may interact with enzymes or receptors, influencing metabolic pathways or signaling processes.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3,3-dimethylpent-4-enoate
  • Ethyl 3,3-dimethylpent-4-enoate
  • Propyl 3,3-dimethylpent-4-enoate

Uniqueness

2-Methylpropyl 3,3-dimethylpent-4-enoate is unique due to the presence of the 2-methylpropyl group, which imparts distinct steric and electronic properties compared to its analogs. This uniqueness can influence its reactivity, solubility, and interactions with other molecules, making it a valuable compound in various research and industrial applications.

Properties

CAS No.

64725-39-9

Molecular Formula

C11H20O2

Molecular Weight

184.27 g/mol

IUPAC Name

2-methylpropyl 3,3-dimethylpent-4-enoate

InChI

InChI=1S/C11H20O2/c1-6-11(4,5)7-10(12)13-8-9(2)3/h6,9H,1,7-8H2,2-5H3

InChI Key

VYMCHLVVHDTNQG-UHFFFAOYSA-N

Canonical SMILES

CC(C)COC(=O)CC(C)(C)C=C

Origin of Product

United States

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